molecular formula C21H19N3O2S2 B3301762 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-06-4

2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B3301762
CAS No.: 912623-06-4
M. Wt: 409.5 g/mol
InChI Key: IWQMNAMDXFIGPP-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,4,6-trimethylbenzenesulfonamide core linked via a phenyl group to a thiazolo[5,4-b]pyridine heterocycle. This compound is structurally notable for its dual pharmacophoric elements: the sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrases), and the thiazolo-pyridine moiety, a privileged scaffold in medicinal chemistry known for modulating kinase activity and apoptosis pathways .

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-11-14(2)19(15(3)12-13)28(25,26)24-17-8-6-16(7-9-17)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQMNAMDXFIGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving thioamides and halides

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the nitro groups or other oxidized functionalities.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Reduced nitro compounds or other reduced functionalities.

  • Substitution: : Various substituted thiazoles or benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core is valuable in the development of new materials with unique electronic properties.

Biology

Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential biological activity in these areas.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it a candidate for the development of new therapeutic agents.

Industry

In the industry, this compound could be used in the production of advanced materials, such as organic semiconductors or pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide and related sulfonamide-thiazolo-pyridine hybrids or analogs.

Compound Name Key Structural Features Synthetic Method Reported Bioactivity Reference
2,4,6-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 2,4,6-Trimethylbenzenesulfonamide + thiazolo[5,4-b]pyridine Not explicitly described in evidence; likely Suzuki coupling or nucleophilic substitution. No direct activity data provided; inferred kinase/apoptosis modulation based on analogs.
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Imidazo-thiazolo-pyridine fused system + methylsulfonylbenzamide Suzuki coupling of boronate ester with bromo-imidazo-thiazolo-pyridine in DMF/EtOH/H₂O. Kinase inhibition (implied by structural similarity to kinase inhibitors).
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide Methoxy-thiazolo-pyridine + piperazinyl-sulfonylphenyl group Co-crystallized activator of glucokinase (GK); synthesized via multistep coupling. GK activation (allosteric binding at ~20 Å from glucose site).
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo-pyridine + naphthamide (amide vs. sulfonamide) Selected via HTS based on Tanimoto similarity to known actives. Pharmacoperone activity (rescues vasopressin 2 receptor mutants).
Pyrazole-sulfonamide hybrids (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide) Pyrazole + sulfonamide + pyridine Condensation of 2-cyanoacetamide derivatives with hydrazines in ethanol. Anticancer activity against colon cancer (SRB assay; IC₅₀ ~1–10 µM).
N-Fluoro-2,4,6-trimethyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide Fluoro-trimethylbenzenesulfonamide + trifluoromethylphenyl Fluorination via N-fluoro-sulfonamide reagents. Used as a fluorinating agent in radical chemistry.

Key Comparative Insights

Structural Diversity in Heterocycles

  • The target compound’s thiazolo[5,4-b]pyridine is distinct from fused systems like imidazo-thiazolo-pyridine (), which may enhance binding to ATP pockets in kinases but reduce metabolic stability due to increased complexity .
  • Pyrazole-sulfonamide hybrids () replace the thiazolo-pyridine with pyrazole, prioritizing hydrogen-bonding interactions over π-stacking, which correlates with their colon cancer activity .

Sulfonamide Modifications

  • The 2,4,6-trimethyl substitution on the benzenesulfonamide enhances lipophilicity compared to unsubstituted or piperazinyl-sulfonyl analogs (e.g., ), which may improve CNS penetration but reduce aqueous solubility .
  • Replacing sulfonamide with naphthamide () abolishes sulfonamide-specific interactions (e.g., with CA enzymes) but introduces planar aromaticity for intercalation .

Synthetic Accessibility

  • Suzuki coupling is a common method for aryl-aryl bond formation in thiazolo-pyridine derivatives (), while pyrazole-sulfonamides rely on hydrazine condensations (). The target compound’s synthesis likely follows similar Pd-catalyzed cross-coupling .

No direct cytotoxicity data exist for the target compound, but its structural analogs suggest prioritization for kinase or apoptosis-targeted assays .

Biological Activity

2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core linked to a benzenesulfonamide moiety. Its molecular formula is C18_{18}H20_{20}N2_{2}O2_{2}S, with a molecular weight of approximately 342.43 g/mol. The structural elements contribute significantly to its pharmacological properties.

Synthesis

The synthesis of 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Thiazolo[5,4-b]pyridine Core : Utilizing starting materials such as 2-pyridyl and morpholinyl derivatives.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride to introduce the sulfonamide group.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

Target Enzymes

The primary target of this compound is the phosphoinositide 3-kinase (PI3K). Inhibition of PI3K has implications in cancer therapy due to its role in cell growth and survival pathways.

Mode of Action

The compound binds to the PI3K enzyme, leading to its inhibition. This results in:

  • Induction of apoptosis in cancer cells.
  • Disruption of critical signaling pathways involved in tumor proliferation.

Antitumor Activity

Research indicates that compounds with a thiazolo[5,4-b]pyridine structure exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell lines effectively:

CompoundIC50_{50} (µM)Cancer Type
2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide3.6Breast Cancer
Other Thiazolo DerivativesVariesVarious

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with inflammation.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. For example:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus3.9
Escherichia coli7.8

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives in inhibiting PI3K activity in various cancer cell lines, demonstrating their potential as anticancer agents .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory mechanisms of similar compounds, revealing significant reductions in inflammatory markers .
  • Antimicrobial Evaluation : A series of synthesized sulfonamide derivatives were tested for antibacterial activity, confirming the effectiveness of compounds similar to 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide against multiple bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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